2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C17H15ClN6O and its molecular weight is 354.8. The purity is usually 95%.
BenchChem offers high-quality 2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Clinical Potential : BMS-903452 has shown efficacy in rodent models of diabetes and demonstrated dose-dependent increases in GLP-1 plasma levels in humans .
- Compound 26 : A related compound with a benzimidazole moiety exhibited potent in vitro antimicrobial activity against various pathogens, including E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans, and A. niger .
- Imidazole Component : The imidazole-containing portion contributes to its pharmacological properties .
- Synthetic Building Block : Chloropyrimidines are commonly used in medicinal chemistry as building blocks for drug design .
- Blood Glucose Control : BMS-903452’s effect on blood glucose levels was evaluated in a 21-day study in diabetic mice, demonstrating potential antidiabetic properties .
- Linker Optimization : Replacement of the methylene piperidine linker with various nitrogen heterocycles influenced potency. Some modifications led to inactive compounds, while others maintained or improved activity .
GPR119 Agonist for Type 2 Diabetes Treatment
Antimicrobial Activity
Chemical Structure and Synthesis
Chloropyrimidine Moiety
In Vivo Studies
Structure-Activity Relationship (SAR)
Mecanismo De Acción
Target of Action
The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
The compound acts as an agonist to GPR119 . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .
Biochemical Pathways
The compound’s interaction with GPR119 affects two key biochemical pathways:
- Insulin secretion : By acting on GPR119 in pancreatic β-cells, the compound stimulates the release of insulin, which plays a crucial role in regulating blood glucose levels .
- Incretin secretion : The compound also promotes the secretion of the incretin GLP-1 in the gastrointestinal tract . Incretins are a group of metabolic hormones that stimulate a decrease in blood glucose levels.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to improved glucose regulation. By stimulating insulin and incretin secretion, the compound helps to lower blood glucose levels and could potentially be beneficial in the treatment of type 2 diabetes .
Propiedades
IUPAC Name |
2-[[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]methyl]-6-pyridin-4-ylpyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN6O/c18-14-7-20-17(21-8-14)23-9-12(10-23)11-24-16(25)2-1-15(22-24)13-3-5-19-6-4-13/h1-8,12H,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WICKRIQXHDPUNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)Cl)CN3C(=O)C=CC(=N3)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.